1-(azetidin-3-yl)-1H-pyrazole
Overview
Description
The compound “1-(azetidin-3-yl)-1H-pyrazole” is a heterocyclic compound that contains an azetidine ring and a pyrazole ring . The azetidine ring is a four-membered ring with one nitrogen atom, and the pyrazole ring is a five-membered ring with two nitrogen atoms . This compound has a molecular weight of 252.2 g/mol .
Synthesis Analysis
The synthesis of azetidine derivatives often involves the use of aza-Michael addition reactions . For example, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques, including 1H, 13C, 15N, and 77Se NMR spectroscopy . These techniques can provide detailed information about the chemical shifts of the protons and carbon atoms in the molecule, which can help to confirm the structure of the compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various techniques. For example, the aza-Michael addition reactions of 1H-imidazole, 1H-benzimidazole, and 1H-indole with (N-Boc-azetidin-3-ylidene)acetate were applied to produce azetidine-imidazole, azetidine-benzimidazole, and azetidine-indole heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 252.2 g/mol, a storage temperature of room temperature (RT), and a physical form of powder . The compound also has a computed XLogP3-AA value of 0.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research shows the synthesis of azetidin-2-one derivatives containing pyrazoline and their evaluation for antimicrobial activities. These compounds, including variations of azetidin-2-one, exhibit antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Shailesh et al., 2012).
- Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives : New series of azetidin-2-one derivatives were synthesized and tested for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains (Shah et al., 2014).
Anti-Diabetic and Renoprotective Activities
- Anti-Diabetic and Renoprotective Activities : A study synthesized benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating pyrazole moiety and evaluated them for antihyperglycemic and renoprotective activities. Some compounds displayed significant anti-diabetic and renoprotective effects (Abeed et al., 2017).
Drug Design and Enzyme Inhibition
- In Silico Designing for Possible Inhibition of Microbial Proteins : In silico studies of Pyrazol-1-Yl Azetidin-2-One derivatives were conducted for potential inhibition of various microbial target proteins. These studies indicated that certain compounds may have drug-like properties and could be effective against microbial enzymes (Behera.S. et al., 2014).
Antibacterial and Antifungal Evaluations
- Evaluation of Azetidinone Derivatives : Azetidinone analogues were synthesized and screened for their antimicrobial activities. Some compounds showed promising antibacterial activities against various bacterial strains, highlighting their potential use in treating bacterial infections (Chopde et al., 2012).
Other Notable Studies
- Insulin-like Growth Factor-I Receptor (IGF-IR) Inhibitors : Research on novel quinolinyl-derived imidazo[1,5-a]pyrazine IGF-IR inhibitors, including compounds with azetidinyl groups, showed potential for inhibiting ligand-stimulated autophosphorylation of IGF-IR and downstream pathways in tumor cell lines, indicating their use in cancer treatment (Mulvihill et al., 2008).
Mechanism of Action
Target of Action
Compounds containing an azetidine ring, like “1-(azetidin-3-yl)-1H-pyrazole”, are often used in the synthesis of various pharmaceuticals due to their ability to mimic the structure of natural amino acids . They can interact with a variety of biological targets, depending on the specific functional groups attached to the azetidine ring.
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, thereby affecting a specific biochemical pathway. If the target is a receptor, the compound might act as an agonist or antagonist, modulating the receptor’s activity .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Given that azetidine derivatives can mimic the structure of amino acids, they might be involved in pathways related to protein synthesis or metabolism .
properties
IUPAC Name |
1-(azetidin-3-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-9(3-1)6-4-7-5-6/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVFEBGEHBKUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650948 | |
Record name | 1-(Azetidin-3-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1107627-16-6 | |
Record name | 1-(Azetidin-3-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Azetidinyl)-1H-pyrazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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